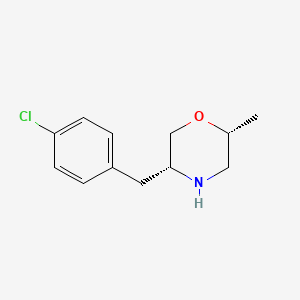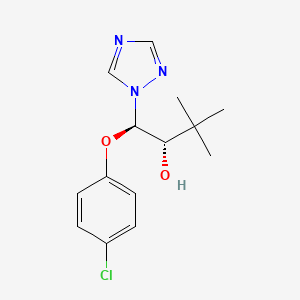
1-(3-Bromo-5-iodophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-iodophenyl)ethanol is an organic compound with the molecular formula C8H8BrIO It is a halogenated phenyl ethanol derivative, characterized by the presence of both bromine and iodine atoms on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-iodophenyl)ethanol can be synthesized through several methods. One common approach involves the bromination and iodination of phenyl ethanol. The reaction typically starts with the bromination of phenyl ethanol using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium iodate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromo-5-iodophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of 3-bromo-5-iodobenzaldehyde or 3-bromo-5-iodoacetophenone.
Reduction: Formation of 3-bromo-5-iodotoluene or 3-bromo-5-iodobenzene.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Bromo-5-iodophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-5-iodophenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can enhance its binding affinity and selectivity for certain molecular targets. The hydroxyl group can also participate in hydrogen bonding and other interactions that influence its biological activity.
Comparaison Avec Des Composés Similaires
1-(3-Bromo-5-iodophenyl)ethanol can be compared with other halogenated phenyl ethanols, such as:
- 1-(3-Bromo-4-chlorophenyl)ethanol
- 1-(3-Iodo-5-fluorophenyl)ethanol
- 1-(3-Chloro-5-bromophenyl)ethanol
Uniqueness: The combination of bromine and iodine atoms in this compound imparts unique chemical and physical properties, such as higher molecular weight and specific reactivity patterns. These properties can be advantageous in certain applications, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C8H8BrIO |
|---|---|
Poids moléculaire |
326.96 g/mol |
Nom IUPAC |
1-(3-bromo-5-iodophenyl)ethanol |
InChI |
InChI=1S/C8H8BrIO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3 |
Clé InChI |
FCHPIVPYSTVDEH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC(=C1)I)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13109519.png)
![3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B13109525.png)


